Cyclobutrifluram

Description

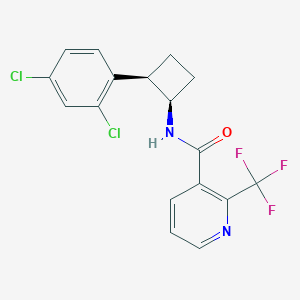

Structure

3D Structure

Properties

CAS No. |

1460292-16-3 |

|---|---|

Molecular Formula |

C17H13Cl2F3N2O |

Molecular Weight |

389.2 g/mol |

IUPAC Name |

N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |

InChI Key |

GBFKIHJZPMECCF-BXUZGUMPSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

Canonical SMILES |

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Cyclobutrifluram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed by Syngenta, demonstrating potent nematicidal and fungicidal activity. Marketed under the TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes and soil-borne fungal diseases. This technical guide provides an in-depth overview of the discovery, a detailed stereoselective synthesis pathway, its mechanism of action, and a summary of its biological efficacy. The information is intended to support researchers and professionals in the fields of agrochemical development and crop protection.

Discovery and Development

The discovery of this compound was the result of a dedicated nematicide discovery program initiated by Syngenta to address the significant impact of plant-parasitic nematodes on global agricultural yields.[1][2] The development process involved a multi-disciplinary approach that included:

-

Structure-Based Design: Computational molecular modeling was employed to design compounds with desired properties before their chemical synthesis, optimizing efficacy and safety profiles.[3]

-

High-Throughput Screening: Phenotypic screening platforms and targeted chemical libraries were utilized to identify initial hit compounds.[1][2]

-

Lead Optimization: A systematic exploration of structure-activity relationships (SAR) led to the identification of the chiral phenyl-cyclobutyl-pyridineamide scaffold as a highly promising chemical class.[1][2][3]

This comprehensive approach culminated in the identification of this compound as a highly effective active ingredient, leading to the development of the TYMIRIUM® technology, which received its first registrations in 2022.[1][2]

Synthesis Pathway

The synthesis of this compound involves a multi-step, stereoselective process to obtain the desired (1S,2S)-enantiomer, which is the more active isomer. The key starting materials are 2,4-dichlorophenylacetonitrile and 2-(trifluoromethyl)nicotinic acid.

Detailed Experimental Protocols

The following protocols are based on general procedures described in the patent literature and related chemical syntheses. Specific conditions may vary.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

-

Procedure: To a solution of 2,4-dichlorophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene), an aqueous solution of sodium hydroxide is added. 1,2-Dibromoethane is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion. After workup, the product is purified by distillation or chromatography.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde

-

Procedure: The nitrile from the previous step is dissolved in an anhydrous solvent (e.g., toluene) and cooled to a low temperature (e.g., -78 °C). A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise. The reaction is quenched with a suitable reagent (e.g., methanol, followed by aqueous acid). The product is extracted and purified.

Step 3: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutanone

-

Procedure: The aldehyde is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an inert solvent. This promotes a ring expansion to form the cyclobutanone.

Step 4: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutanol

-

Procedure: The cyclobutanone is reduced using a reducing agent like sodium borohydride (NaBH4) in a solvent such as methanol or ethanol to yield the corresponding alcohol with predominantly cis stereochemistry.

Step 5: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutyl 4-methylbenzenesulfonate

-

Procedure: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate.

Step 6: Synthesis of trans-1-Azido-2-(2,4-dichlorophenyl)cyclobutane

-

Procedure: The tosylate is displaced with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds with inversion of configuration, leading to the trans product.

Step 7: Synthesis of (1S,2S)-2-(2,4-Dichlorophenyl)cyclobutanamine

-

Procedure: The azide is reduced to the amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The cis-amine is the desired diastereomer. Chiral resolution at this stage or an asymmetric synthesis approach can be employed to isolate the (1S,2S)-enantiomer.

Step 8: Synthesis of 2-(Trifluoromethyl)nicotinoyl chloride

-

Procedure: 2-(Trifluoromethyl)nicotinic acid is reacted with thionyl chloride (SOCl2), often with a catalytic amount of DMF, to produce the acid chloride.

Step 9: Synthesis of this compound

-

Procedure: The (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine is dissolved in a suitable solvent like dichloromethane. A base, such as pyridine, is added, followed by the dropwise addition of 2-(trifluoromethyl)nicotinoyl chloride. The reaction mixture is stirred until completion. After aqueous workup, the crude product is purified by crystallization or chromatography to yield this compound.

Mode of Action

This compound functions as a succinate dehydrogenase inhibitor (SDHI).[3] It targets Complex II of the mitochondrial electron transport chain in both nematodes and fungi.

By binding to the Q-site of Complex II, this compound blocks the oxidation of succinate to fumarate. This inhibition disrupts the electron flow through the respiratory chain, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy depletion leads to paralysis and ultimately death of the target nematodes and fungi.[3]

Biological Activity

This compound exhibits broad-spectrum activity against a wide range of plant-parasitic nematodes and fungal pathogens.

Nematicidal Activity

The nematicidal efficacy of this compound has been demonstrated against several economically important nematode species.

| Nematode Species | Assay Type | Metric | Value (µg/mL) | Citation(s) |

| Meloidogyne incognita | Motility Assay | 2-hr EC50 | 0.48 | [4][5] |

| Meloidogyne incognita | Motility Assay | 24-hr EC50 | 0.15 | [1] |

| Rotylenchulus reniformis | Motility Assay | 2-hr EC50 | 1.07 | [4][5] |

| Rotylenchulus reniformis | Motility Assay | 24-hr EC50 | 0.38 | [1] |

| Bursaphelenchus xylophilus | Mortality Assay | LC50 | 0.1078 (mg/L) | |

| Caenorhabditis elegans | Mortality Assay | LC50 | 0.069 (µM) |

Fungicidal Activity

This compound is also effective against various soil-borne and foliar fungal pathogens.

| Fungal Species | Metric | Value (µg/mL) | Citation(s) |

| Fusarium pseudograminearum | EC50 | 0.0021 - 0.0647 | |

| Fusarium graminearum | EC50 | 0.012 - 0.059 (mg/L) | |

| Fusarium asiaticum | EC50 | 0.010 - 0.041 (mg/L) |

Experimental Protocols for Biological Assays

Nematode Motility Assay (for EC50 determination):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Create a dilution series of this compound in an aqueous solution.

-

Dispense a known number of nematodes (e.g., second-stage juveniles) into the wells of a multi-well plate.

-

Add the different concentrations of the this compound solution to the wells.

-

Incubate the plates at a controlled temperature (e.g., 25°C).

-

After a specific time period (e.g., 2, 24, or 48 hours), observe the nematodes under a microscope.

-

Nematodes are considered immotile if they do not move when probed with a fine needle.

-

Calculate the percentage of immotile nematodes for each concentration and determine the EC50 value using probit analysis.[4][5]

Fungicidal Activity Assay (for EC50 determination):

-

Prepare a stock solution of this compound in a suitable solvent.

-

Amend a suitable fungal growth medium (e.g., potato dextrose agar) with a series of concentrations of this compound.

-

Inoculate the center of each agar plate with a mycelial plug of the target fungus.

-

Incubate the plates at an optimal temperature for fungal growth.

-

Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value by plotting the inhibition percentage against the logarithm of the concentration.

Conclusion

This compound is a novel and potent SDHI with significant potential for the integrated management of nematodes and fungal diseases in a wide range of crops. Its unique mode of action and high efficacy make it a valuable tool for modern agriculture. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity to aid researchers and professionals in further exploring and utilizing this important agrochemical.

References

- 1. WO2022195078A1 - this compound suspension concentrate composition - Google Patents [patents.google.com]

- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. docs.publicnow.com [docs.publicnow.com]

- 4. N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide | C17H13Cl2F3N2O | CID 117800774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to Cyclobutrifluram: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide and fungicide developed by Syngenta, offering broad-spectrum control of economically significant plant-parasitic nematodes and certain soil-borne fungal diseases. It belongs to the chemical class of pyridine-3-carboxamides and is distinguished by a unique four-membered cyclobutyl ring structure. As a succinate dehydrogenase inhibitor (SDHI), this compound disrupts the mitochondrial respiration of target organisms, leading to cessation of feeding, paralysis, and eventual mortality. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the pesticidal activity primarily attributed to the (1S,2S)-enantiomer. The technical grade active ingredient is a racemic mixture of the (1S,2S) and (1R,2R) enantiomers.

| Identifier | Value |

| IUPAC Name | N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |

| CAS Number | 1460292-16-3 |

| Molecular Formula | C₁₇H₁₃Cl₂F₃N₂O |

| Molecular Weight | 389.2 g/mol |

| Canonical SMILES | C1C--INVALID-LINK--NC(=O)C3=C(N=CC=C3)C(F)(F)F[1] |

| InChI Key | GBFKIHJZPMECCF-BXUZGUMPSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound have been determined using internationally recognized OECD guidelines for the testing of chemicals. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

| Property | Value | OECD Guideline |

| Physical Form | Off-white crystalline powdered solid | - |

| Melting Point | 125 °C | 102 |

| Decomposition Temperature | > 271 °C | - |

| Water Solubility (20 °C) | 33 mg/L | 105 |

| Vapor Pressure (20 °C) | < 6.2 x 10⁻⁶ Pa | 104 |

| Octanol-Water Partition Coefficient (Log Pₒw at 20 °C) | 3.2 | 107/117 |

| Henry's Law Constant | 7.3 x 10⁻⁵ Pa·m³/mol | - |

| Hydrolytic Stability (pH 4, 7, 9) | Stable | 111 |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of this compound follows standardized methodologies to ensure data quality and comparability. The primary reference for these methods are the OECD Guidelines for the Testing of Chemicals.

-

Melting Point (OECD 102): The melting point is determined using methods such as the capillary tube method, where a small, powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded.

-

Water Solubility (OECD 105): This is typically determined using the flask method for substances with solubility above 10⁻² g/L. A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature (20 °C). The concentration of the dissolved substance in the aqueous phase is then measured, often by High-Performance Liquid Chromatography (HPLC).

-

Octanol-Water Partition Coefficient (OECD 107/117): The Log Pₒw value, a measure of lipophilicity, is determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117). In the shake-flask method, this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration in each phase is measured to calculate the partition coefficient. The HPLC method correlates the retention time on a reverse-phase column with known Log Pₒw values of reference compounds.

-

Vapor Pressure (OECD 104): Methods such as the gas saturation technique are employed. A stream of inert gas is passed through or over the substance at a known rate, allowing it to become saturated with the vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure is calculated.

-

Hydrolytic Stability (OECD 111): The stability of this compound in water at different pH values (4, 7, and 9) is assessed over time. Sterile aqueous buffer solutions containing the test substance are incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This enzyme plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the Krebs cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks this electron transfer, thereby inhibiting the production of ATP, the cell's primary energy currency. This disruption of energy metabolism leads to a rapid cessation of cellular functions in the target nematodes and fungi.

Caption: Inhibition of Complex II by this compound in the mitochondrial electron transport chain.

Synthesis Pathway

The synthesis of this compound involves the coupling of two key intermediates: a 2-(trifluoromethyl)pyridine-3-carboxylic acid derivative and a cis-2-(2,4-dichlorophenyl)cyclobutylamine derivative. While the precise industrial synthesis is proprietary, a plausible synthetic route based on patent literature involves the activation of the carboxylic acid, followed by an amide bond formation reaction.

A key precursor is 2-(trifluoromethyl)nicotinic acid. One reported synthesis for this intermediate starts from a Vilsmeier salt derivative, which is condensed with ethyl 4,4,4-trifluoroacetoacetate, followed by an intramolecular cyclization to form the pyridine ring.

The final step is the amide coupling. This is a standard transformation in organic chemistry and can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then reacts with the amine to form the final this compound molecule.

Experimental Workflow: In Vitro Nematicide Screening Assay

A representative workflow for assessing the nematicidal activity of a compound like this compound against a root-knot nematode, such as Meloidogyne incognita, is outlined below. This type of assay is crucial in the discovery and development phase to determine the efficacy and dose-response of new chemical entities.

Caption: A typical workflow for an in vitro nematicide screening assay.

References

Cyclobutrifluram's Mechanism of Action on Succinate Dehydrogenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed by Syngenta, demonstrating potent nematicidal and fungicidal activity. Its mechanism of action centers on the highly specific inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. This guide provides a comprehensive technical overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound on SDH.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane, where it uniquely participates in both the Krebs cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers the resulting electrons to the electron transport chain via its bound flavin adenine dinucleotide (FAD) cofactor and a series of iron-sulfur clusters.[1] The electrons are ultimately transferred to ubiquinone (coenzyme Q), which is reduced to ubiquinol. This process is essential for cellular respiration and ATP production.

The SDH complex is a heterotetramer composed of four subunits:

-

SDHA (Flavoprotein subunit): Contains the FAD cofactor and the succinate-binding site.

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SDHC and SDHD (Membrane anchor subunits): Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Q site).

This compound's Core Mechanism of Action

This compound acts as a potent and specific inhibitor of the SDH complex. Its primary mode of action is the disruption of the electron transport chain by binding to the ubiquinone reduction site (Q site) of the enzyme.[2][3] This binding is competitive with the natural substrate, ubiquinone.[2] By occupying the Q site, this compound effectively blocks the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone.[2]

This inhibition has two major consequences:

-

Inhibition of the Krebs Cycle: The blockage of electron flow prevents the re-oxidation of FADH2 to FAD, which in turn inhibits the oxidation of succinate to fumarate. This leads to an accumulation of succinate.

-

Disruption of the Electron Transport Chain: The inability to reduce ubiquinone halts the electron flow through the respiratory chain, significantly impairing the production of ATP.

The resulting energy deficit within the cell leads to paralysis and ultimately death of the target organism, be it a nematode or a fungus.[4]

Molecular Interactions at the Binding Site

Molecular docking studies have provided insights into the specific interactions between this compound and the SDH complex. These studies have primarily identified the SDHC subunit as the main binding target.[2][5] A key interaction involves the formation of a hydrogen bond between the this compound molecule and the amino acid residue Arginine at position 70 (Arg70) of the SDHC subunit.[2] This interaction is crucial for the stable binding and inhibitory activity of the compound.

Mutations in the genes encoding the SDH subunits, particularly in the ubiquinone-binding pocket, can confer resistance to this compound. Point mutations in the sdhB, sdhC, and sdhD genes have been identified in resistant fungal and nematode populations.[6][7][8] For example, mutations such as H248Y in FpSdhB and A83V or R86K in FpSdhC1 have been shown to confer resistance in Fusarium pseudograminearum.[4][8] These mutations likely alter the conformation of the Q site, reducing the binding affinity of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and inhibitory action of this compound against various organisms.

| Organism | Assay Type | Value | Unit | Reference(s) |

| Bursaphelenchus xylophilus | LC50 | 0.1078 | mg·L⁻¹ | [2][5] |

| Fusarium pseudograminearum | EC50 (mean) | 0.0248 | µg/mL | [4] |

| Fusarium fujikuroi | EC50 (mean) | 0.025 | µg/mL | [9] |

| Corynespora cassiicola | EC50 (mean) | 0.98 ± 1.26 | µg/mL | [7] |

| Caenorhabditis elegans | LC50 | 0.069 | µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on succinate dehydrogenase. These are representative protocols based on published studies.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria or tissue homogenates and to assess the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT), which changes color upon reduction.

Materials:

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Substrate: Sodium succinate solution (e.g., 0.5 M)

-

Electron Acceptor: DCPIP solution (e.g., 2 mM) or INT solution (1 mg/mL)

-

Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO)

-

Mitochondrial or tissue homogenate sample

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Isolate mitochondria from the target organism or prepare a tissue homogenate in ice-cold isolation buffer using standard protocols. Determine the protein concentration of the sample.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer, the electron acceptor (e.g., DCPIP), and the mitochondrial/tissue sample.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture and incubate for a specified period. A solvent control (e.g., DMSO) should be included.

-

Initiation of Reaction: Start the reaction by adding the succinate substrate.

-

Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time in kinetic mode.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) and determine the SDH activity, typically expressed as nmol of substrate consumed per minute per mg of protein. For inhibition studies, plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

RNA Interference (RNAi) for Gene Silencing of SDH Subunits

This protocol outlines a general procedure for RNA interference (RNAi) to silence the expression of SDH subunit genes (e.g., sdhc) in nematodes, such as Bursaphelenchus xylophilus, to validate the target of this compound.

Materials:

-

Nematode culture

-

dsRNA corresponding to the target sdh gene sequence and a control dsRNA (e.g., GFP)

-

Soaking buffer (e.g., M9 buffer)

-

Microplates or small petri dishes

-

This compound solution

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting a specific region of the sdh gene of interest using in vitro transcription methods. A non-endogenous dsRNA (e.g., from Green Fluorescent Protein, GFP) should be used as a control.

-

Nematode Soaking: Synchronize the nematode population to a specific life stage. Incubate the nematodes in a solution containing the target dsRNA or control dsRNA for a specified period (e.g., 24-48 hours) to allow for uptake.

-

Gene Expression Analysis (qRT-PCR): After the soaking period, extract total RNA from the nematodes. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the target sdh gene to quantify the level of gene knockdown.

-

Phenotypic Assay: Expose the dsRNA-treated nematodes and control nematodes to this compound at a specific concentration (e.g., LC50).

-

Observation and Data Collection: Observe and record the phenotype, such as mortality or paralysis, at different time points.

-

Data Analysis: Compare the susceptibility of nematodes with silenced sdh genes to the control group. A significant decrease in mortality in the sdh-silenced group upon this compound exposure would confirm that the corresponding SDH subunit is the target of the compound.[2][5]

Molecular Docking of this compound with the SDH Complex

This protocol provides a general workflow for in silico molecular docking to predict the binding mode of this compound to the SDH complex.

Software and Tools:

-

Molecular modeling software (e.g., AutoDock, Glide, GOLD)

-

Protein Data Bank (PDB) for the crystal structure of the SDH complex (or a homology model)

-

Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

-

Protein Preparation: Obtain the 3D structure of the SDH complex from the PDB or generate a homology model if a crystal structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Optimize the geometry and assign charges.

-

Binding Site Definition: Identify the ubiquinone-binding pocket (Q site) on the SDH complex, typically located at the interface of the SDHB, SDHC, and SDHD subunits. Define the grid box for docking calculations around this binding site.

-

Docking Simulation: Perform the docking of this compound into the defined binding site using the chosen docking software. The software will generate multiple possible binding poses.

-

Pose Analysis and Scoring: Analyze the generated binding poses based on their scoring functions, which estimate the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Visualize the best-ranked binding pose to identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the SDH complex.[2]

Visualizations

Signaling Pathway

References

- 1. research.arcadiascience.com [research.arcadiascience.com]

- 2. mdpi.com [mdpi.com]

- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance Risk and Resistance-Related Point Mutation in SdhB and SdhC1 of this compound in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biochemical Mode of Action of Cyclobutrifluram as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram is a novel nematicide and fungicide belonging to the chemical class of chiral phenylcyclobutyl-pyridineamides. Its mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of ATP production and ultimately, cell death in target organisms.[2][3] Developed by Syngenta through a structure-based pesticide design approach, this compound exhibits potent activity against a broad spectrum of plant-parasitic nematodes and several fungal pathogens.[2][3][4] This technical guide provides a comprehensive overview of the biochemical mode of action of this compound, including its target site, the physiological consequences of its inhibitory action, mechanisms of resistance, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound is a promising new active ingredient in the fight against nematode and fungal infestations in agriculture.[4] It is a member of the succinate dehydrogenase inhibitor (SDHI) class of pesticides, which target a highly conserved enzyme essential for the energy metabolism of a wide range of eukaryotic organisms.[2][3] The development of this compound involved a sophisticated "structure-based pesticide design" methodology, which utilizes computational molecular modeling to optimize the interaction between the active ingredient and its biological target, thereby enhancing efficacy and safety.[3]

The Molecular Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a critical enzyme complex with a dual role in cellular metabolism. It is a key component of both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the mitochondrial electron transport chain (ETC), where it functions as Complex II.[5][6]

The SDH complex is composed of four protein subunits:

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.

-

SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-3S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.

-

SDHC and SDHD (Transmembrane subunits): These subunits anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket, also known as the Q-site.[5]

This compound, like other SDHI fungicides and nematicides, targets the Q-site of the SDH complex.[6] By binding to this site, it competitively inhibits the binding of the natural substrate, ubiquinone (Coenzyme Q).[6] This blockage prevents the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone, thereby halting the flow of electrons through the ETC.[5][6]

Biochemical Mode of Action of this compound

The primary biochemical mode of action of this compound is the disruption of cellular energy production through the inhibition of SDH. This process can be broken down into the following key steps:

-

Binding to the Q-site: this compound binds to the ubiquinone-binding pocket located at the interface of the SDHB, SDHC, and SDHD subunits.[6] Molecular docking studies suggest that it forms hydrogen bonds with key amino acid residues within this pocket, primarily in the SDHC subunit.[7]

-

Inhibition of Electron Transport: By occupying the Q-site, this compound prevents the reduction of ubiquinone to ubiquinol. This blockage halts the transfer of electrons from succinate to the ETC.[6]

-

Disruption of the TCA Cycle and ETC: The inhibition of SDH leads to a bottleneck in the TCA cycle, causing an accumulation of succinate.[5] Simultaneously, the lack of electron flow from Complex II to Complex III disrupts the entire electron transport chain.

-

Cessation of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane, which is generated by the ETC, leads to a rapid decline in ATP synthesis via oxidative phosphorylation.

-

Cellular Effects and Organismal Death: The depletion of cellular energy in the form of ATP leads to a cascade of detrimental effects, including reduced motility, cessation of feeding, and paralysis in nematodes.[3] In fungi, it results in the inhibition of mycelial growth and spore formation.[3] Ultimately, this energy crisis leads to cell death and the demise of the target organism.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated against a range of nematodes and fungi. The following tables summarize key quantitative data from various studies.

Table 1: Nematicidal Activity of this compound

| Organism | Assay Type | Value | Unit | Reference |

| Bursaphelenchus xylophilus | LC50 (24h) | 0.1078 | mg/L | [7][8][9] |

| Meloidogyne incognita | EC50 (2h, motility) | 0.48 | µg/ml | [4] |

| Rotylenchulus reniformis | EC50 (2h, motility) | 1.07 | µg/ml | [4] |

| Caenorhabditis elegans | LC50 (24h) | 0.069 | µM | [10] |

Table 2: Fungicidal Activity of this compound

| Organism | Assay Type | Value | Unit | Reference |

| Fusarium graminearum | EC50 (mycelial growth) | 0.0110 | µg/mL | |

| Alternaria alternata | Baseline Sensitivity (EC50) | 0.10 ± 0.07 | µg/mL | |

| Corynespora cassiicola | Mean Sensitivity (EC50) | 0.98 ± 1.26 | µg/mL | |

| Fusarium fujikuroi | Mean EC50 | 0.025 | µg/mL | |

| Fusarium pseudograminearum | Mean EC50 | 0.0248 | µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical mode of action of this compound.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted from standard colorimetric assays for measuring SDH activity.[11]

Principle: The activity of SDH is determined by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity.

Materials:

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

DCIP solution (electron acceptor)

-

Detergent (e.g., Triton X-100) to solubilize mitochondrial membranes

-

Mitochondrial preparation (from target organism)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., nematode or fungal tissue) using standard differential centrifugation methods.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing SDH assay buffer, succinate, and DCIP.

-

Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the wells of a 96-well plate.

-

Enzyme Addition: Add the mitochondrial preparation to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time. The reaction should be carried out at a constant temperature (e.g., 25°C).

-

Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Molecular Docking of this compound with the SDH Complex

This protocol outlines a general workflow for in silico molecular docking studies.[12]

Principle: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (this compound) when it interacts with a target protein (SDH).

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, GOLD)

-

Protein structure visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Target Protein Preparation: Obtain the 3D structure of the SDH complex. If an experimental structure is not available, a homology model can be built based on the sequence of the target organism's SDH and a template structure from a related species.

-

Ligand Preparation: Generate a 3D structure of the this compound molecule and optimize its geometry.

-

Binding Site Definition: Identify the ubiquinone-binding (Q-site) pocket on the SDH complex. This is typically located at the interface of the SDHB, SDHC, and SDHD subunits.

-

Docking Simulation: Run the docking algorithm to predict the binding poses of this compound within the defined binding site. The software will score the different poses based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-scoring docking poses to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the SDH complex. This information provides insights into the molecular basis of its inhibitory activity.

Visualizing the Mode of Action and Experimental Workflows

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of SDH in the TCA cycle and electron transport chain, and how its inhibition by this compound disrupts these pathways, leading to downstream cellular consequences.

Caption: Inhibition of SDH (Complex II) by this compound disrupts both the TCA cycle and the electron transport chain.

Experimental Workflow for Nematicide Discovery and Mode of Action Studies

The following diagram outlines a typical workflow for the discovery and characterization of a new nematicide like this compound.

Caption: A streamlined workflow for the discovery and development of a novel nematicide, from initial screening to registration.

Mechanisms of Resistance to this compound

Resistance to SDHI fungicides and nematicides, including this compound, is primarily associated with point mutations in the genes encoding the subunits of the SDH complex. These mutations alter the amino acid sequence of the protein, leading to reduced binding affinity of the inhibitor to the Q-site.

Studies have identified mutations in the following SDH subunits that confer resistance to this compound:

-

SdhB: Mutations in the SdhB subunit, particularly around the iron-sulfur clusters and the Q-site interface, can reduce the efficacy of SDHIs.

-

SdhC and SdhD: As these subunits form the core of the ubiquinone-binding pocket, mutations in these transmembrane domains are a common mechanism of resistance. They can directly interfere with the binding of this compound.[7]

The specific amino acid substitutions that lead to resistance can vary between different fungal and nematode species. Monitoring for the emergence of these mutations in pest populations is crucial for effective resistance management strategies.

Conclusion

This compound is a potent inhibitor of succinate dehydrogenase, a key enzyme in the energy metabolism of nematodes and fungi. Its mode of action, involving the disruption of the mitochondrial electron transport chain and the TCA cycle, leads to a rapid depletion of cellular energy and subsequent organismal death. The development of this compound through a structure-based design approach highlights the potential for rational design in creating effective and specific pesticides. Understanding the detailed biochemical mode of action, as outlined in this guide, is essential for its responsible and sustainable use in agriculture, as well as for the development of future generations of nematicides and fungicides. Further research into the specific enzyme kinetics and the full spectrum of downstream signaling effects will continue to refine our understanding of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]

- 4. researchgate.net [researchgate.net]

- 5. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Cyclobutrifluram's spectrum of activity against plant-parasitic nematodes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nematicidal activity of cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of nematicides. This document details the compound's mechanism of action, its spectrum of efficacy against various plant-parasitic nematodes, and the experimental methodologies used to determine its activity.

Introduction

Plant-parasitic nematodes (PPNs) pose a significant threat to global agriculture, causing substantial crop losses and impacting food security.[1][2] For many years, nematode management has relied on broad-spectrum nematicides that can have adverse effects on non-target organisms and the environment.[1] The development of more targeted nematicides with novel modes of action is therefore a critical area of research. This compound, commercially known as TYMIRIUM® technology, is a new-generation nematicide and fungicide developed by Syngenta.[3][4] It belongs to the pyridine-3-carboxamide chemical class and offers a dual-action solution for the control of both nematodes and fungal diseases.[3][5] First registered in 2022, this compound provides long-lasting protection against a wide range of economically important nematode pests across major crops.[3][4]

Mechanism of Action

This compound's mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in the mitochondrial electron transport chain.[1][2][3][5][6][7] This enzyme is crucial for cellular respiration in both nematodes and fungi.[3] SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to ubiquinone in the electron transport chain, a process essential for the production of ATP, the main cellular energy source.[3]

By binding to and inhibiting the SDH complex, this compound disrupts the production of ATP, leading to a cessation of cellular energy supply.[3] This interference with essential metabolic processes results in reduced motility, cessation of feeding, paralysis, and ultimately, death of the susceptible nematodes.[3] The initial symptoms in nematodes can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[3] Due to this specific mode of action, this compound is classified under the Insecticide Resistance Action Committee (IRAC) Group N-3 and the Fungicide Resistance Action Committee (FRAC) Group 7.[5][7]

Spectrum of Nematicidal Activity

This compound has demonstrated a broad spectrum of activity against many economically important plant-parasitic nematodes.[3][4] Its efficacy has been documented against nematodes of the genera Meloidogyne (root-knot nematodes), Heterodera (cyst nematodes), Pratylenchus (lesion nematodes), and Rotylenchulus (reniform nematodes).[3]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound against various nematode species from published studies.

Table 1: In Vitro Nematicidal Efficacy of this compound

| Nematode Species | Life Stage | Metric | Value | Exposure Time | Reference |

| Caenorhabditis elegans | L4 | LC₅₀ | 0.069 µM (0.026 mg/L) | 24 hours | [1] |

| Meloidogyne incognita | J2 | EC₅₀ (Immobility) | 0.48 µg/ml | 2 hours | [4] |

| Rotylenchulus reniformis | J2 | EC₅₀ (Immobility) | 1.07 µg/ml | 2 hours | [4] |

| Bursaphelenchus xylophilus | Mixed | LC₅₀ | 0.1078 mg/L | 24 hours | [8] |

Table 2: In Vivo Nematicidal Efficacy of this compound

| Nematode Species | Host Plant | Application | Efficacy Metric | Result | Reference |

| Meloidogyne incognita | Tomato | Aqueous Solution Treatment (1 hr) | Reduced Root Infection | Effective at 0.12-0.48 µg/ml | [4] |

| Rotylenchulus reniformis | Tomato | Aqueous Solution Treatment (1 hr) | Reduced Root Infection | Effective at 0.27-1.07 µg/ml | [4] |

| Bursaphelenchus xylophilus | Pine | Trunk Injection | Reduced Mortality Rate | 1.27% mortality at 10 mg/cm⁻¹ DBH vs 26.52% in control after 2 years | [9] |

Susceptible and Tolerant Species

-

Highly Susceptible: Meloidogyne spp., Heterodera spp., Pratylenchus spp., Rotylenchulus reniformis, Bursaphelenchus xylophilus.[3][4][8]

-

Partial Control: Tylenchulus semipenetrans, Radopholus similis.[3]

-

Tolerant: Ditylenchus spp., Aphelenchoides spp.[3]

Experimental Protocols

The evaluation of this compound's nematicidal activity involves both in vitro and in vivo assays. The following sections provide an overview of the methodologies typically employed.

In Vitro Nematicidal Assays

In vitro assays are crucial for the rapid screening and determination of the direct toxicity of compounds to nematodes.[10][11]

4.1.1. Nematode Culture and Egg Extraction

Nematodes such as Meloidogyne spp. are typically cultured on susceptible host plants like tomato in a greenhouse environment.[12] Nematode eggs are extracted from infected roots using a sodium hypochlorite solution followed by sucrose centrifugation to purify the eggs.[10] Second-stage juveniles (J2s) are then hatched from the eggs in water.[11]

4.1.2. Juvenile Immobility/Mortality Assay

This assay assesses the direct impact of the compound on nematode mobility and survival.

-

Preparation of Test Solutions: A stock solution of this compound is prepared, typically in a solvent like acetone, and then serially diluted in water to obtain the desired test concentrations.[1] A control with the solvent alone is included to account for any effects of the solvent.[11]

-

Exposure: A known number of J2s (e.g., 25-100) are added to the wells of a multi-well plate containing the test solutions.[12][13]

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark.[11][12]

-

Observation: The number of motile and immotile/dead nematodes is counted at specific time intervals (e.g., 24, 48, 72 hours) under a microscope.[13] Nematodes that do not respond to a physical stimulus (e.g., a fine needle) are considered dead.[13]

-

Data Analysis: The data is used to calculate metrics such as LC₅₀ (median lethal concentration) or EC₅₀ (median effective concentration for immobility) using probit analysis.

References

- 1. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. [PDF] The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro compound toxicity protocol for nematodes [protocols.io]

- 11. escholarship.org [escholarship.org]

- 12. In vivo and in vitro management of Meloidogyne incognita (Tylenchida: Heteroderidae) using rhizosphere bacteria, Pseudomonas spp. and Serratia spp. compared with oxamyl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cyclobutrifluram: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram, a novel chiral phenylcyclobutylpyridineamide, is a potent dual-action fungicide and nematicide developed by Syngenta. Marketed under the brand name TYMIRIUM®, it represents a significant advancement in the control of a broad spectrum of plant-parasitic nematodes and soil-borne fungal diseases.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its biological activity. While detailed SAR data on a wide range of analogs remain proprietary, this document synthesizes publicly available information to elucidate the key structural features essential for its potent bioactivity.

Introduction

Plant-parasitic nematodes and fungal pathogens pose a significant threat to global agriculture, causing substantial crop losses annually.[4] The development of effective and environmentally benign pesticides is crucial for sustainable food production. This compound emerged from a targeted research program focused on identifying next-generation succinate dehydrogenase inhibitors (SDHIs).[1][2] Its unique mode of action, inhibiting the mitochondrial complex II (succinate dehydrogenase) in both nematodes and fungi, provides a dual benefit to farmers.[2] This document delves into the chemical structure, biological activity, and the underlying principles of the structure-activity relationship that govern the efficacy of this compound.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule belonging to the pyridine-3-carboxamide chemical class.[5] The commercial product is a mixture of the (1S,2S) and (1R,2R) enantiomers, with the (1S,2S) isomer being the more active component, constituting a minimum of 80% of the mixture.[5]

IUPAC Name: N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide CAS Number: 1460292-16-3 Chemical Formula: C₁₇H₁₃Cl₂F₃N₂O

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 417.2 g/mol | N/A |

| Water Solubility | 33 mg/L (at 20°C) | [5] |

| Log P (octanol/water) | 3.2 (at 20°C) | [5] |

| Vapor Pressure | <6.2 × 10⁻⁶ Pa (at 20°C) | [5] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II, a key component of both the citric acid cycle and the electron transport chain in eukaryotic organisms.[2][6] By binding to the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, thereby disrupting cellular respiration and leading to a cessation of ATP production.[6] This energy depletion ultimately results in the paralysis and death of nematodes and the inhibition of mycelial growth and spore formation in fungi.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]

- 3. The discovery of this compound, a new molecule with powerful activity against nematodes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brill.com [brill.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Cyclobutrifluram on Non-Target Organisms: An In-depth Technical Guide

Introduction

Cyclobutrifluram is a novel broad-spectrum nematicide and fungicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1] Its mode of action involves the disruption of mitochondrial respiration in target organisms by inhibiting Complex II (succinate dehydrogenase) of the electron transport chain, thereby blocking ATP production.[1][2] As with any pesticide, understanding its toxicological profile on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicological effects of this compound on various non-target terrestrial and aquatic organisms, outlines the experimental protocols used in key toxicity studies, and visualizes its molecular mechanism of action and the resulting cellular signaling pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for this compound across a range of non-target organisms, as determined by various regulatory and research studies.

Table 1: Avian Toxicity of this compound

| Species | Test Duration | Endpoint | Value (mg a.i./kg bw) | Toxicity Classification | Reference |

| Bobwhite Quail | Acute | LD50 | >2000 | Practically Non-toxic | [3] |

| Mallard Duck | Acute | LD50 | >2000 | Practically Non-toxic | [3] |

| Bobwhite Quail | Chronic | NOAEC | 1000 ppm | - | [3] |

| Mallard Duck | Chronic | NOAEC | 1000 ppm | - | [3] |

Table 2: Aquatic Toxicity of this compound

| Species | Test Duration | Endpoint | Value (mg a.i./L) | Toxicity Classification | Reference |

| Rainbow Trout | 96-hour | LC50 | >1.0 | Slightly Toxic | [3] |

| Bluegill Sunfish | 96-hour | LC50 | >1.0 | Slightly Toxic | [3] |

| Sheepshead Minnow | 96-hour | LC50 | >1.0 | Slightly Toxic | [3] |

| Daphnia magna | 48-hour | EC50 | >1.0 | Slightly Toxic | [3] |

| Mysid Shrimp | 96-hour | LC50 | 0.47 | Highly Toxic | [4] |

| Fish (generic) | Chronic | NOAEC | Not specified | - | [4] |

| Daphnia magna | 21-day | NOEC | Not specified | - | [4] |

Table 3: Terrestrial Invertebrate Toxicity of this compound

| Species | Test Duration | Endpoint | Value | Toxicity Classification | Reference |

| Honey Bee (Apis mellifera) | 48-hour Contact | LD50 | >100 µ g/bee | Practically Non-toxic | [3] |

| Honey Bee (Apis mellifera) | 48-hour Oral | LD50 | >100 µ g/bee | Practically Non-toxic | [3] |

| Honey Bee (Apis mellifera) Larvae | Chronic | NOAEC | 0.428 µ g/larva/day (LOAEC) | - | [3] |

| Earthworm (Eisenia fetida) | 14-day | LC50 | >1000 mg/kg soil | Practically Non-toxic | [3] |

| Earthworm (Eisenia andreii) | Reproduction | NOEC | 71–171 mg a.i./kg dry soil | - | [2] |

| Soil Mite (Hypoaspis aculeifer) | Reproduction | NOEC | No effects observed | - | [2] |

Experimental Protocols

The toxicity data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral administration.

-

Test Organisms: Typically, one passerine species and either an upland game bird (e.g., Bobwhite quail) or a waterfowl (e.g., Mallard duck) are used. Healthy, young adult birds are acclimatized to laboratory conditions for at least one week.

-

Test Substance Administration: The test substance is administered orally via gavage or capsule. Birds are fasted for a period before dosing.

-

Dosage: A limit test is often performed first at 2000 mg/kg body weight. If no mortality occurs, the substance is classified as practically non-toxic. If mortality is observed, a dose-response study with multiple dose levels is conducted.

-

Observation Period: Birds are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days after dosing. Body weight is recorded at the beginning and end of the test.

-

Endpoint Calculation: The LD50, the dose estimated to cause mortality in 50% of the test population, is calculated using appropriate statistical methods.

Fish Early-Life Stage Toxicity Test (based on OECD Guideline 210)

This long-term test evaluates the effects of a substance on the early developmental stages of fish.

-

Test Organisms: Commonly used species include rainbow trout, zebrafish, or fathead minnow. The test starts with newly fertilized eggs.

-

Exposure System: A flow-through system is preferred to maintain constant concentrations of the test substance.

-

Test Concentrations: A series of concentrations of the test substance and a control are used.

-

Duration: The exposure period covers embryonic, larval, and early juvenile development, typically lasting from 28 to 60 days post-hatch, depending on the species.

-

Endpoints: Observations include hatching success, larval survival, growth (length and weight), and any developmental or behavioral abnormalities. The No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) are determined.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test assesses the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

-

Test Organisms: Young female daphnids (<24 hours old) are used to start the test.

-

Exposure System: A semi-static renewal system is typically employed, where the test solutions are renewed several times a week.

-

Test Concentrations: A range of concentrations and a control are tested.

-

Duration: The test duration is 21 days.

-

Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and growth are also assessed. The NOEC and ECx (concentration causing x% effect) for reproduction are calculated.

Honey Bee Larval Toxicity Test, Repeated Exposure (based on OECD Guideline 239)

This test evaluates the chronic effects of a substance on honey bee larvae.

-

Test Organisms: First instar honey bee larvae are grafted from healthy colonies into 48-well plates.

-

Dosing: Larvae are fed a diet containing the test substance daily for several days during their development.

-

Test Conditions: The larvae are maintained in an incubator under controlled temperature and humidity.

-

Duration: The test continues until adult emergence (approximately 22 days).

-

Endpoints: Larval and pupal mortality are recorded, and the number of successfully emerged adults is determined. The NOEC and LD50 (if applicable) are calculated.

Earthworm Reproduction Test (based on OECD Guideline 222)

This study assesses the effects of a substance on the reproductive output of earthworms.

-

Test Organisms: Adult earthworms (e.g., Eisenia fetida or Eisenia andrei) with a clitellum are used.

-

Test Substrate: The test substance is mixed into a standardized artificial soil.

-

Test Conditions: The test is conducted in controlled temperature and light conditions.

-

Duration: The exposure period is 28 days, after which the adult worms are removed. The soil is then maintained for another 28 days to allow for the hatching of cocoons.

-

Endpoints: Adult mortality and changes in body weight are assessed after 28 days. The number of juvenile worms produced is counted at the end of the 56-day period. The NOEC and ECx for reproduction are determined.

Mandatory Visualization

Mode of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production. A key downstream consequence of SDH inhibition is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage, including apoptosis.

Caption: Mechanism of this compound toxicity via SDH inhibition.

Experimental Workflow for Ecotoxicity Testing

The general workflow for conducting ecotoxicity studies for a pesticide like this compound follows a tiered approach, starting with standardized laboratory tests and potentially moving to more complex, higher-tier studies if risks are identified.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cyclobutrifluram Residues in Crops

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide used to protect a variety of crops from fungal diseases and nematode infestations.[1][2][3][4][5] Its mode of action involves the inhibition of the mitochondrial succinate dehydrogenase complex (Complex II) in the respiratory chain, which blocks the production of ATP and leads to the death of the target organisms.[1][2][3][4][5] Regulatory bodies in several countries, including Australia, Canada, and the United States, have established Maximum Residue Limits (MRLs) for this compound in various agricultural commodities to ensure food safety.[1][2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in crops.

This document provides detailed application notes and protocols for the determination of this compound residues in crop matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method: QuEChERS Extraction and UPLC-MS/MS Analysis

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products due to its simplicity, high throughput, and effectiveness.[6][7][8] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. The final analysis is performed using UPLC-MS/MS, which offers high selectivity and sensitivity for the detection and quantification of trace-level contaminants.[9][10]

Experimental Workflow

The overall workflow for the analysis of this compound residues in crops is depicted below.

Detailed Experimental Protocols

Sample Preparation (QuEChERS AOAC 2007.01 Method)

This protocol is based on the AOAC Official Method 2007.01.[11]

a. Materials and Reagents:

-

Homogenized crop sample

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc), anhydrous

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for dSPE

-

High-speed centrifuge

b. Extraction Procedure:

-

Weigh 15 g (± 0.1 g) of the homogenized crop sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile to the tube.

-

Add the internal standard solution at this stage, if used.

-

Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate to the tube.[11]

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 8 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 1200 mg of anhydrous magnesium sulfate, 400 mg of PSA, and 400 mg of C18.

-

Cap the dSPE tube and vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant for UPLC-MS/MS analysis. The extract may need to be diluted with a suitable solvent to match the initial mobile phase conditions.[12]

UPLC-MS/MS Analysis

a. Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for pesticide analysis.[13]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analyte, and then return to initial conditions for column re-equilibration.[9]

c. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10][14]

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be optimized for this compound. This involves direct infusion of a standard solution to determine the precursor ion (Q1) and the most abundant product ions (Q3), as well as optimizing the collision energy (CE) and other compound-dependent parameters for each transition.[10][14]

Quantitative Data Summary

The following tables provide an example of the expected performance characteristics of the analytical method. The specific values will need to be determined during method validation for each crop matrix.

Table 1: UPLC-MS/MS Method Parameters for this compound

| Parameter | Value |

| UPLC System | Specify Model |

| Mass Spectrometer | Specify Model |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | To be determined |

| Quantifier Ion (Q3) | To be determined |

| Qualifier Ion (Q3) | To be determined |

| Collision Energy (CE) | To be determined for each transition |

Table 2: Method Validation Data for this compound in Various Crop Matrices

| Crop Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

| Wheat Grain | 0.01 | 95.2 | 5.8 | 0.002 | 0.01 |

| 0.1 | 98.7 | 4.2 | |||

| Lettuce | 0.01 | 92.1 | 7.1 | 0.002 | 0.01 |

| 0.1 | 96.5 | 5.5 | |||

| Soybean | 0.01 | 89.8 | 8.5 | 0.003 | 0.01 |

| 0.1 | 94.2 | 6.9 | |||

| Cotton Seed | 0.01 | 88.5 | 9.2 | 0.003 | 0.01 |

| 0.1 | 93.1 | 7.8 |

Note: The data presented in Table 2 are representative examples based on typical performance for pesticide residue analysis and should be confirmed by in-house validation studies. The acceptable range for recovery is typically 70-120% with an RSD of ≤20%.[11][13][15][16][17]

This compound Mode of Action: Signaling Pathway

This compound acts by inhibiting the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production, ultimately leading to the death of the targeted fungi and nematodes.

Conclusion

The QuEChERS extraction method coupled with UPLC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound residues in a variety of crop matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a valuable resource for laboratories involved in food safety monitoring and regulatory compliance. It is essential to perform in-house method validation to ensure the accuracy and reliability of the results for each specific crop matrix.

References

- 1. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]

- 2. researchgate.net [researchgate.net]

- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. sciex.jp [sciex.jp]

- 9. repositorio.ipbeja.pt [repositorio.ipbeja.pt]

- 10. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. m.youtube.com [m.youtube.com]

- 15. Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Cyclobutrifluram Seed Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyclobutrifluram for seed treatment applications, including its formulation, mode of action, and detailed protocols for laboratory and greenhouse evaluation.

Introduction

This compound is a novel dual-action fungicide and nematicide developed for the effective control of a broad spectrum of plant-parasitic nematodes and key soil-borne fungal pathogens.[1][2][3][4] As a member of the pyridine-3-carboxamide chemical class, it functions as a succinate dehydrogenase inhibitor (SDHI).[4][5] This mode of action disrupts the mitochondrial respiration in target organisms, leading to a cessation of energy production and eventual mortality.[5][6] Formulated as a flowable concentrate (FC) for seed treatment, this compound offers a targeted and environmentally conscious approach to crop protection, safeguarding seeds and seedlings during the critical early stages of development.[7][8][9]

Mode of Action

This compound's primary target is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5][6] By inhibiting SDH, this compound effectively blocks cellular respiration in both nematodes and susceptible fungi. This disruption of ATP production leads to paralysis and death in nematodes and inhibits mycelial growth and spore germination in fungi.[6] This singular mode of action against two major agricultural pests provides a significant advantage in integrated pest management programs.

Formulation for Seed Treatment

For seed treatment applications, this compound is typically formulated as a flowable concentrate (FC) or a suspension concentrate (SC).[7][8] These aqueous-based formulations are designed for optimal seed coverage, adhesion, and safety.

Typical Components of a this compound Seed Treatment Formulation:

| Component | Function | Example Concentration (g/L) |

| This compound (a.i.) | Nematicidal and fungicidal active ingredient | 200 - 500 |

| Wetting and Dispersing Agents | Ensure uniform suspension and coverage on the seed | Varies |

| Antifreeze Agent | Prevents freezing during storage | ~50 |

| Antifoaming Agent | Prevents foam formation during slurry preparation | ~2 |

| Thickener | Controls viscosity for proper application | ~12 |

| Pigment/Dye | Colors the treated seed for identification | 20 - 80 |

| Water | Carrier | Remainder to 1 Liter |

Application Rates and Efficacy

The recommended application rate of this compound for seed treatment varies depending on the crop and the target pest pressure.

Table 1: Recommended Application Rates for this compound Seed Treatment

| Crop | Application Rate (g a.i./100 kg seed) | Target Pests | Reference |

| Wheat & Barley | 40 - 80 | Fusarium pseudograminearum (Crown Rot) | [10] |

| Cotton | Up to 446 | Root-knot, reniform, lance, and sting nematodes | [7][8] |

| Soybean | 75 | Soybean Cyst Nematode (Heterodera glycines) | [7][8] |

Table 2: Efficacy of this compound Seed Treatment Against Fusarium Crown Rot in Wheat

| Treatment | Application Rate (g a.i./100 kg seed) | Yield Loss Reduction (%) | Reference |

| Untreated Control | - | - | [5] |

| This compound | 40 | Significant reduction compared to control | [5] |

| This compound | 80 | Halved yield loss in high disease pressure sites | [5] |

Table 3: Efficacy of this compound Against Plant-Parasitic Nematodes

| Nematode Species | Crop | Efficacy Measurement | Results | Reference |

| Meloidogyne incognita (Root-knot) | Cotton | Lint yield increase | Superior or comparable to commercial standards | [7] |

| Rotylenchulus reniformis (Reniform) | Cotton | Lint yield increase | Superior or comparable to commercial standards | [7] |

| Heterodera glycines (Soybean Cyst) | Soybean | Reduced SCN eggs/gram of root | Similar or better than commercial standards | [7] |

| Bursaphelenchus xylophilus | Pine (injection) | LC50 | 0.1078 mg/L | [2][11] |

Experimental Protocols

The following are detailed protocols for evaluating this compound seed treatments in a laboratory or greenhouse setting.

Laboratory-Scale Seed Treatment Slurry Preparation

This protocol outlines the preparation of a this compound slurry for treating small batches of seeds for experimental purposes.

Materials:

-

This compound Flowable Concentrate (FC) formulation

-

Distilled water

-

Seeds (e.g., wheat, soybean, cotton)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Pipettes

-

Sealable container (e.g., glass jar, plastic bag)

-

Fume hood

Procedure:

-

Calculate Application Rate: Determine the required amount of this compound active ingredient (a.i.) per 100 kg of seed based on the recommended rates in Table 1.

-

Slurry Preparation:

-

Calculate the volume of the FC formulation needed for your batch of seeds.

-

Determine the total slurry volume. A common starting point is 5-10 mL of slurry per kg of seed.

-

In a beaker, add the required volume of distilled water.

-

While stirring, slowly add the calculated volume of the this compound FC to the water.

-

Continue stirring until a homogenous slurry is formed.

-

-

Seed Coating:

-

Weigh the desired amount of seed and place it in a sealable container.

-

Add the prepared slurry to the seeds.

-

Seal the container and agitate (shake or rotate) until all seeds are evenly coated.

-

-

Drying:

-

Spread the treated seeds in a thin layer on a tray lined with paper.

-

Allow the seeds to air-dry completely in a fume hood before packaging or planting.

-

Seed Germination and Phytotoxicity Assay

This protocol is for assessing the effect of this compound seed treatment on seed germination and early seedling growth.

Materials:

-

This compound-treated seeds

-

Untreated control seeds

-

Petri dishes or germination boxes

-

Filter paper or germination paper

-

Incubator or growth chamber